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molecular formula C12H19NO2 B8280955 Methyl 1,4-dihydro-4,4-dimethyl-1-pyridinebutanoate

Methyl 1,4-dihydro-4,4-dimethyl-1-pyridinebutanoate

Cat. No. B8280955
M. Wt: 209.28 g/mol
InChI Key: FDGZTWUAEHVUBS-UHFFFAOYSA-N
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Patent
US04742068

Procedure details

Under nitrogen, 5.89 g (0.046 mole) of 3,3-dimethylglutaraldehyde, 7.03 g (0.0457 mole) of methyl 4-aminobutanoate hydrochloride (the compound of Example 9a), and 9 g of 5A molecular sieves were combined in 425 ml of chloroform at room temperature. 7.0 ml (0.05 mole) of triethylamine were added to the reaction mixture before it was warmed to reflux. After 21 hours the reaction mixture was cooled to room temperature, filtered, and the filtrate evaporated in vacuo. The residue was suspended in about 300 ml of ethyl ether and filtered. The filtrate was evaporated in vacuo to yield 8.56 g of crude product. The crude product was distilled to yield 2.5 g of the title compound as a clear liquid, bp 95° C./0.2 mm Hg.
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5A
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Five
Quantity
425 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH2:6][CH:7]=O)[CH2:3][CH:4]=O.Cl.[NH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:9])[CH:6]=[CH:7][N:11]([CH2:12][CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:4]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.89 g
Type
reactant
Smiles
CC(CC=O)(CC=O)C
Step Two
Name
Quantity
7.03 g
Type
reactant
Smiles
Cl.NCCCC(=O)OC
Step Three
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
5A
Quantity
9 g
Type
reactant
Smiles
Step Five
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
425 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to reflux
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 8.56 g of crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(C=CN(C=C1)CCCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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